molecular formula C10H14ClNO B2834861 ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride CAS No. 2108847-77-2

((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride

Cat. No.: B2834861
CAS No.: 2108847-77-2
M. Wt: 199.68
InChI Key: JXAOIQFTSUZWEQ-UHFFFAOYSA-N
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Description

((1s,2R,3r,8S)-4-(Aminomethyl)cuban-1-yl)methanol hydrochloride (hereafter referred to as Compound A) is a cubane-based derivative with the molecular formula C10H14ClNO and a molecular weight of 199.678 . Compound A features two functional groups:

  • Aminomethyl (–CH2NH2): A primary amine group, which can participate in hydrogen bonding and serve as a site for further chemical modifications.
  • Methanol (–CH2OH): A polar hydroxyl group that enhances hydrophilicity.

The hydrochloride salt improves aqueous solubility, making Compound A suitable for biological applications.

Properties

IUPAC Name

[4-(aminomethyl)cuban-1-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12;/h3-8,12H,1-2,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAOIQFTSUZWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C2C3C45CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14ClNO
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 2108847-77-2

The compound features a unique cubane structure that contributes to its biological activity and chemical reactivity. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various laboratory applications.

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, studies on related compounds have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of an aminomethyl group in the cubane structure may enhance its interaction with microbial targets.

Potential as Anticancer Agents

The unique structural characteristics of ((1S,2R,3R,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride suggest potential applications in cancer research. Compounds derived from cubane structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Ongoing studies are needed to evaluate the specific anticancer mechanisms of this compound.

Polymer Chemistry

The incorporation of ((1S,2R,3R,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Its unique cubane backbone can serve as a building block for synthesizing novel polymers with tailored functionalities.

Enzyme Inhibition Studies

Due to its structural features, this compound can be utilized in enzyme inhibition studies. It may serve as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways. The exploration of its inhibitory effects on enzymes could provide insights into its mechanism of action and potential therapeutic uses.

Case Studies and Research Findings

StudyFocusFindings
RSC Advances (2014)Antimicrobial propertiesRelated compounds showed significant activity against bacterial strains .
MDPI (2022)Anticancer potentialStructural analogs demonstrated apoptosis-inducing effects on cancer cells .
IJCMAS (2023)Enzyme inhibitionInvestigated the inhibitory effects on metabolic enzymes .

Comparison with Similar Compounds

Comparison with Similar Cubane Derivatives

Structural and Functional Group Analysis

The following table summarizes key cubane derivatives and their properties:

Compound Name (Catalog ID) Molecular Formula Molecular Weight Functional Groups Key Features Source
Compound A (SPC-a927) C10H14ClNO 199.678 Aminomethyl, Methanol, Hydrochloride High polarity, water-soluble salt
(2r,3r,5r,6r,7r,8r)-Cuban-1-amine hydrochloride (SPC-a696) C8H10ClN 155.625 Primary amine, Hydrochloride Simpler structure, lower molecular weight
2-((1r,2R,3r,8S)-4-(Methoxycarbonyl)cuban-1-yl) acetic acid (SPC-a922) C12H12O4 220.224 Methoxycarbonyl, Acetic acid Acidic properties, ester functionality
Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride (SPC-a987) C11H14ClNO2 227.688 Aminomethyl, Carboxylate ester, Hydrochloride Dual functionalization, ester hydrolysis potential
(1s,2R,3r,8S)-1,4-Bis(bromomethyl)cubane (SPC-a993) C10H10Br2 289.998 Bromomethyl groups Halogenated, high reactivity
tert-Butyl ((1S,2R,3R,8S)-4-(Aminomethyl)cuban-1-yl)carbamate C11H18N2O2 210.28 (base) Aminomethyl, tert-Butyl carbamate Protected amine, lipophilic
Key Observations:

Functional Group Diversity: SPC-a696 lacks the methanol group present in Compound A, resulting in reduced polarity and solubility . SPC-a987 combines aminomethyl and carboxylate ester groups, which may undergo hydrolysis to form carboxylic acids in biological systems .

Reactivity and Stability :

  • SPC-a993 ’s bromomethyl groups make it reactive in nucleophilic substitutions, useful for cross-coupling reactions .
  • The tert-butyl carbamate derivative () demonstrates how protecting groups can modulate stability and lipophilicity during synthesis .

Molecular Weight and Solubility :

  • Compound A’s molecular weight (199.678) balances hydrophilicity (from –OH and –NH2) and cubane rigidity. Derivatives like SPC-a987 (227.688) and SPC-a922 (220.224) exhibit higher weights due to additional substituents.

Research Findings and Challenges

  • Synthesis Complexity: Cubanes require high-energy conditions for synthesis. Functionalization (e.g., aminomethyl in Compound A) adds steps but enhances utility .
  • Biological Compatibility : While hydrochloride salts improve solubility (e.g., Compound A vs. SPC-a696), cubane’s strain energy may limit metabolic stability in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride, and how does the cubane core influence reaction conditions?

  • Methodology : Synthesis typically begins with cubane carboxylate derivatives (e.g., methyl cubane-1-carboxylate). Key steps include:

  • Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often requiring inert conditions due to the cubane scaffold’s sensitivity to harsh reagents .
  • Hydrolysis : Converting ester intermediates to methanol derivatives using controlled acidic or basic conditions to preserve stereochemistry .
  • Hydrochloride Salt Formation : Reacting the free base with HCl in anhydrous solvents to improve stability and crystallinity .
    • Cubane Influence : The strained cubane framework necessitates low-temperature reactions (<0°C) and avoidance of strong oxidizing agents to prevent cage degradation .

Q. How should researchers characterize the stereochemical purity of ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride?

  • Analytical Techniques :

  • Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray Diffraction (XRD) : Definitive confirmation of absolute configuration via single-crystal analysis .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to assess diastereomeric excess; coupling constants (JJ-values) reveal spatial arrangements of substituents .

Q. What are the key stability considerations for storing ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)methanol hydrochloride to prevent degradation?

  • Storage Protocols :

  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the hydrochloride salt .
  • Moisture Control : Use desiccants and airtight containers; the compound is hygroscopic and prone to deliquescence .
  • Light Exposure : Protect from UV light to avoid radical-mediated cage decomposition .

Advanced Research Questions

Q. What computational methods are employed to predict the interaction of this compound with biological targets, considering its cubane scaffold?

  • Modeling Approaches :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors, leveraging the cubane’s rigid geometry for precise pose prediction .
  • Molecular Dynamics (MD) : Assess stability of ligand-target complexes over time, focusing on hydrogen bonding between the aminomethyl group and active-site residues .
    • Challenges : The cubane’s non-planar structure may require force field parameterization adjustments for accurate simulations .

Q. How does the hydrochloride salt form affect the compound’s stability and solubility compared to its free base?

  • Stability : The hydrochloride salt reduces hygroscopicity and improves thermal stability (decomposition onset >150°C vs. ~100°C for the free base) .
  • Solubility : Enhanced aqueous solubility (up to 50 mg/mL in PBS) due to ionic interactions, facilitating in vitro assays .
  • Experimental Validation : Compare TGA (thermogravimetric analysis) profiles and dissolution rates in polar solvents .

Q. Are there known discrepancies in the literature regarding the biological activity of cubane-based compounds, and how can they be resolved?

  • Contradictions : Some studies report cubane derivatives as potent enzyme inhibitors, while others note negligible activity due to poor membrane permeability .
  • Resolution Strategies :

  • Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation .
  • Structural Modifications : Introduce fluorinated or PEGylated groups to enhance bioavailability while retaining cubane rigidity .

Methodological Considerations

  • Stereochemical Analysis : Always correlate chiral HPLC results with NOESY NMR to confirm 3D configuration .
  • Degradation Pathways : Monitor by LC-MS for byproducts like cubane ring-opened aldehydes or dimerized species .

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